![molecular formula C16H19NO3Si B13128486 6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one is a synthetic organic compound belonging to the furoquinoline family. This compound is characterized by its unique structure, which includes a furoquinoline core substituted with methoxy, methyl, and trimethylsilyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the furoquinoline core, followed by the introduction of the methoxy, methyl, and trimethylsilyl groups. Common reagents used in these reactions include methoxy reagents, methylating agents, and trimethylsilyl chloride. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Analyse Chemischer Reaktionen
6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy, methyl, and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry, with a focus on developing new drugs and treatments.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism of action of 6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one can be compared with other similar compounds, such as:
7-Methoxy-6-methylfuro[2,3-b]quinoline: This compound shares a similar furoquinoline core but differs in the position and type of substituents.
7-Methoxy-6-prenylfuro[2,3-b]quinoline: Another related compound with a prenyl group instead of the trimethylsilyl group.
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine: This compound has a similar trimethylsilyl group but differs in the core structure and other substituents.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H19NO3Si |
|---|---|
Molekulargewicht |
301.41 g/mol |
IUPAC-Name |
6-methoxy-9-methyl-2-trimethylsilylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C16H19NO3Si/c1-17-13-7-6-10(19-2)8-11(13)15(18)12-9-14(20-16(12)17)21(3,4)5/h6-9H,1-5H3 |
InChI-Schlüssel |
AUQWICMZFKFSCG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)OC)C(=O)C3=C1OC(=C3)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)

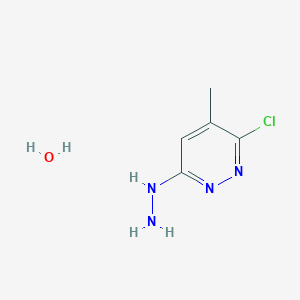
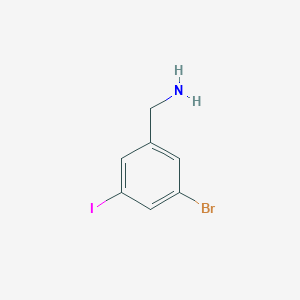
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
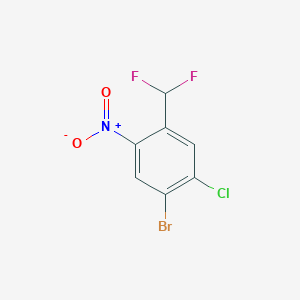

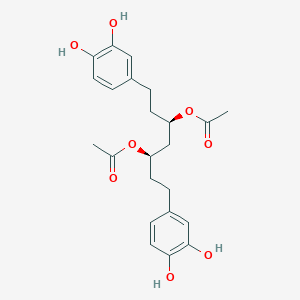
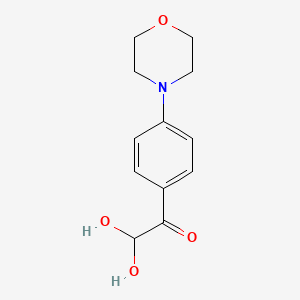
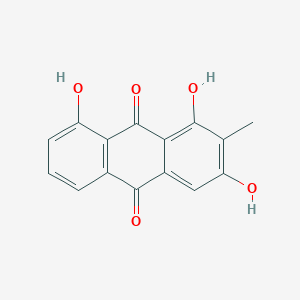
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
